Rubrofusarin-6-glucoside
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
132922-80-6 |
|---|---|
Molecular Formula |
C21H22O10 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
5-hydroxy-8-methoxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[g]chromen-4-one |
InChI |
InChI=1S/C21H22O10/c1-8-3-11(23)16-12(29-8)5-9-4-10(28-2)6-13(15(9)18(16)25)30-21-20(27)19(26)17(24)14(7-22)31-21/h3-6,14,17,19-22,24-27H,7H2,1-2H3/t14-,17-,19+,20-,21-/m1/s1 |
InChI Key |
CDMUGCVTTUOCFT-IAAKTDFRSA-N |
SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)CO)O)O)O)O |
Isomeric SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)CO)O)O)O)O |
Other CAS No. |
132922-80-6 |
Synonyms |
rubrofusarin-6-glucoside |
Origin of Product |
United States |
Natural Occurrence and Distribution Research
Identification in Plant Kingdom Sources
Rubrofusarin-6-glucoside and its derivatives have been isolated from a diverse range of plant species. Research has consistently identified this compound in various parts of plants, including seeds and softwood.
Presence in Cassia Species, including Cassia obtusifolia and Cassia tora
The genus Cassia is a significant source of this compound and related compounds. Studies have frequently isolated these naphthopyrone glucosides from the seeds of Cassia tora and Cassia obtusifolia. niscpr.res.inijpsjournal.comderpharmachemica.comjmb.or.krnih.govresearchgate.netpharmainfo.inmdpi.comresearchgate.netrjpponline.orgresearchgate.netijpsr.comthieme-connect.com
In Cassia tora, along with its aglycone rubrofusarin (B1680258), several glycosidic forms have been identified, such as rubrofusarin-6-O-β-D-gentiobioside and nor-rubrofusarin-6-β-D-glucoside (cassiaside). niscpr.res.inijpsjournal.comderpharmachemica.comnih.govpharmainfo.inrjpponline.orgijpsr.com The butanol-soluble extract of C. tora seeds yielded three main naphthopyrone glucosides: cassiaside, rubrofusarin-6-O-ß-D-gentiobioside, and toralactone-9-O-ß-D-gentiobioside. ijpsjournal.comderpharmachemica.compharmainfo.in
Similarly, the roasted seeds of Cassia obtusifolia have been found to contain nor-rubrofusarin-6-O-beta-D-(6'-O-acetyl)-glucopyranoside. researchgate.netnih.gov Other studies on C. obtusifolia have also reported the presence of rubrofusarin-6-O-gentiobioside. mdpi.comresearchgate.netthieme-connect.com
The following table summarizes the various rubrofusarin glucosides found in Cassia species.
| Compound Name | Plant Species | Plant Part |
| Rubrofusarin-6-O-β-D-gentiobioside | Cassia tora niscpr.res.inijpsjournal.comderpharmachemica.comnih.govpharmainfo.inrjpponline.orgijpsr.com | Seeds |
| Nor-rubrofusarin-6-β-D-glucoside (cassiaside) | Cassia tora niscpr.res.innih.gov | Seeds |
| Nor-rubrofusarin-6-O-beta-D-(6'-O-acetyl)-glucopyranoside | Cassia obtusifolia researchgate.netnih.gov | Roasted Seeds |
| Rubrofusarin-6-O-gentiobioside | Cassia obtusifolia mdpi.comresearchgate.netthieme-connect.com | Seeds |
| Rubrofusarin-6-O-β-d-triglucoside | Cassia obtusifolia researchgate.net | Not specified |
| Rubrofusarin-6-O-β-d-glucopyranoside | Cassia obtusifolia researchgate.net | Not specified |
Isolation from Berchemia polyphylla var. leioclada
Research on the whole plants of Berchemia polyphylla var. leioclada has led to the isolation of three rubrofusarin glucosides. nih.gov These compounds were identified as rubrofusarin-6-O-beta-D-glucopyranoside, rubrofusarin-6-O-beta-D-(6'-O-acetyl) glucopyranoside, and rubrofusarin-6-O-alpha-L-rhamnosyl-(1-6)-O-beta-D-glucopyranside. nih.gov The latter two were isolated from this plant for the first time, with rubrofusarin-6-O-beta-D-(6'-O-acetyl) glucopyranoside being a new compound. nih.gov
Detection in Other Plant Genera (e.g., Senna macranthera, Paepalanthus bromelioides)
Rubrofusarin glycosides are not limited to the Cassia and Berchemia genera. The rubrofusarin glycoside has been obtained from the softwood of Senna macranthera. nih.govresearchgate.netmdpi.comacs.org Specifically, rubrofusarin-6-O-β-d-glucopyranoside has been identified in Senna macranthera var. pudibunda and Senna splendida. researchgate.netresearchgate.net Additionally, the compound has been found in Paepalanthus bromelioides. nih.govresearchgate.netmdpi.comresearchgate.net
Occurrence in Lichen Species (e.g., Flavoparmelia euplecta)
The natural distribution of rubrofusarin and its derivatives extends to the lichen kingdom. The lichen species Flavoparmelia euplecta has been identified as a source of these compounds. nih.govresearchgate.netmdpi.comresearchgate.net
Characterization as a Fungal Secondary Metabolite
Rubrofusarin is a known secondary metabolite produced by various fungi, particularly within the Fusarium genus. pageplace.de It is considered a polyketide, a class of compounds synthesized through the condensation of acetate (B1210297) units. nih.gov
Association with Fusarium Species (e.g., Fusarium graminearum, Fusarium culmorum)
Pioneering reports have documented the isolation of rubrofusarin from Fusarium culmorum and Fusarium graminearum. nih.govresearchgate.netmdpi.com In F. graminearum, rubrofusarin is synthesized via a polyketide chain intermediate formed by the condensation of seven acetate units. nih.govresearchgate.net It also serves as an intermediate in the biosynthetic pathway of aurofusarin (B79076), another pigment produced by this fungus. nih.govresearchgate.netuni-goettingen.de Consequently, it is believed that most organisms capable of producing aurofusarin can also produce rubrofusarin. nih.govresearchgate.net
Studies have detected rubrofusarin in wheat samples inoculated with a mixture of F. graminearum and F. culmorum, as well as in naturally infected samples. nih.govresearchgate.net Research has also shown that F. graminearum can produce an isomer of rubrofusarin. acs.org Beyond these species, rubrofusarin has also been isolated from Aspergillus niger. researchgate.netnih.govresearchgate.net
The following table lists the fungal species known to produce rubrofusarin.
| Fungal Species |
| Fusarium graminearum nih.govresearchgate.netmdpi.com |
| Fusarium culmorum nih.govresearchgate.netmdpi.comrsc.orgfrontiersin.org |
| Aspergillus niger researchgate.netnih.govresearchgate.net |
| Guanomyces polytrix nih.govresearchgate.net |
Isolation from Aspergillus niger
The fungus Aspergillus niger is a known producer of a variety of secondary metabolites, including naphtho-γ-pyrones. Research has successfully led to the isolation of the aglycone, rubrofusarin, from this fungal species. For instance, a study on the terrestrial fungus Aspergillus niger GTS01-4 resulted in the chromatographic separation and purification of rubrofusarin from the mycelium extract. researchgate.net Another recent analysis of compounds from Aspergillus niger also identified rubrofusarin as one of its metabolites. nih.gov
While A. niger is a documented source of rubrofusarin and other naphtho-γ-pyrone derivatives like rubrofusarin B and fonsecin, the specific isolation of this compound from this microorganism is not as extensively documented in the available literature. scielo.brnih.gov A review of metabolites from Aspergillus niger does list a related compound, rubrofusarin-6-O-α-D-ribofuranoside, indicating the fungus's capability to produce glycosylated forms of rubrofusarin. d-nb.info
Detection in Food and Agricultural Products
The presence of rubrofusarin and its derivatives has been identified in various food and agricultural commodities, often as a result of fungal contamination.
Presence in Grains (e.g., maize, rice, wheat)
Fusarium species, which are common pathogens of cereal crops like maize, rice, and wheat, are known to produce rubrofusarin. nih.govresearchgate.net A 2018 study using high-resolution mass spectrometry was the first to report on the occurrence and quantification of rubrofusarin in these grains. acs.org The study found that rubrofusarin was present in a significant percentage of the samples tested. acs.org
The concentrations of rubrofusarin detected in the positive grain samples are detailed below. acs.org
| Grain | Positive Samples (%) | Concentration Range (μg/kg) |
| Maize | 29% | 3.278 - 33.82 |
| Rice | 80% | 0.815 - 61.86 |
| Wheat | 35% | 7.362 - 47.24 |
While this research provides clear evidence for the presence of the aglycone rubrofusarin, the specific detection of this compound in these grains has not been explicitly detailed in these studies. The presence of other "masked" mycotoxins in conjugated forms, such as deoxynivalenol-3-glucoside in feed, suggests that glycosylated forms of fungal metabolites can occur in cereals. nih.gov
Occurrence in Specific Foodstuffs (e.g., coffee, herbs, spices, pulses)
Research has indicated the presence of rubrofusarin glycosides in a variety of other foodstuffs. A related but more complex compound, Rubrofusarin 6-[glucosyl-(1->3)-glucosyl-(1->6)-glucoside], has been detected, although not quantified, in several food categories. foodb.cahmdb.ca
| Foodstuff Category | Specific Examples |
| Coffee & Coffee Products | Arabica coffees (Coffea arabica), Robusta coffees (Coffea canephora) |
| Herbs and Spices | Not specified |
| Pulses | Not specified |
The detection of this triglycoside suggests that foodstuffs can contain various glycosylated forms of rubrofusarin. foodb.cahmdb.ca Furthermore, studies on the seeds of Cassia tora have isolated rubrofusarin glycosides, which were found to have antioxidant properties. nih.gov
Consideration as a Human Gut Microbiota Metabolite
The human gut microbiota plays a crucial role in the metabolism of various ingested compounds, particularly complex molecules like glycosides. nih.govnih.govmdpi.com While direct studies on the metabolism of this compound by gut bacteria are limited, the aglycone, rubrofusarin, has been classified as a human gut microbiota metabolite. medchemexpress.cn
The general understanding of how gut microbiota interact with flavonoid glycosides provides a likely model for this compound. frontiersin.org It is widely recognized that gut bacteria can hydrolyze glycosidic bonds, releasing the aglycone (the non-sugar part) and the sugar moiety. This biotransformation often increases the bioavailability of the aglycone. Therefore, it is plausible that this compound, upon ingestion, would be metabolized by the human gut microbiota, leading to the release of rubrofusarin, which can then be absorbed or further metabolized.
Isolation and Purification Methodologies
Extraction Strategies from Diverse Biological Matrices
The initial step in obtaining Rubrofusarin-6-glucoside involves its extraction from the source material. Various solvents and techniques are employed to efficiently liberate the compound from the cellular matrix.
Commonly, a methanol (B129727) extract of the source, such as the seeds of Cassia tora or the whole plants of Berchemia polyphylla var. leioclada, serves as the starting point. jmb.or.krnih.gov This initial extract contains a complex mixture of compounds. To selectively isolate this compound and other related compounds, a series of solvent-solvent partitioning steps are often performed. For instance, a methanol extract can be successively partitioned with solvents of increasing polarity, such as diethyl ether, chloroform, and ethyl acetate (B1210297). jmb.or.kr In other protocols, the methanol extract is dissolved in water and then partitioned with dichloromethane, ethyl acetate, and n-butanol. koreascience.krspandidos-publications.com The butanol-soluble fraction is often enriched with glycosidic compounds like this compound. chemfaces.com
In some cases, a hot extract of the seeds is prepared, which can then be used for further purification steps. ijpsr.com For fungal cultures, such as those of Fusarium graminearum grown on maize powder, a solvent extraction is performed to obtain the crude extract containing Rubrofusarin (B1680258) and its derivatives. acs.org The choice of extraction solvent and method is critical for maximizing the yield of the target compound while minimizing the co-extraction of impurities.
Advanced Chromatographic Separation Techniques
Following extraction, a variety of chromatographic techniques are employed to separate this compound from the complex mixture of co-extracted compounds. These methods exploit differences in the physicochemical properties of the molecules, such as polarity and size, to achieve separation.
Column chromatography is a fundamental and widely used technique for the purification of this compound. rnlkwc.ac.inchromtech.com This method relies on the differential adsorption of compounds to a stationary phase packed in a column. rnlkwc.ac.in
Silica (B1680970) Gel Column Chromatography: Silica gel is a common stationary phase used for the separation of moderately polar compounds. rnlkwc.ac.innih.gov In the isolation of this compound and related compounds from Cassia tora and Berchemia polyphylla var. leioclada, repeated silica gel column chromatography is a key purification step. jmb.or.krnih.gov The crude extract or a partitioned fraction is loaded onto the column, and a solvent or a gradient of solvents (mobile phase) is passed through it. rnlkwc.ac.in For example, a butanol extract can be chromatographed on a silica gel column using a mixture of ethyl acetate and methanol with increasing polarity to yield different fractions. koreascience.kr
Reverse-Phase Chromatography (RPC): In contrast to normal-phase chromatography, reverse-phase chromatography utilizes a non-polar stationary phase and a polar mobile phase. This technique is also employed in the purification of compounds from plant extracts. globalresearchonline.net
Sephadex LH-20: Sephadex LH-20 is a size-exclusion chromatography medium that separates molecules based on their size. It is particularly useful for separating compounds with similar polarities. In the isolation of this compound from Berchemia polyphylla var. leioclada, Sephadex LH-20 column chromatography is used in conjunction with silica gel chromatography to achieve high purity. nih.gov
The following table summarizes the application of column chromatography in the isolation of this compound:
| Source Material | Type of Column Chromatography | Eluting Solvents | Isolated Compound |
| Berchemia polyphylla var. leioclada | Silica gel, Sephadex LH-20 | Not specified in detail | Rubrofusarin-6-O-beta-D-glucopyranoside |
| Cassia tora seeds | Silica gel | Dichloromethane-methanol, Ethyl acetate-methanol-water | Nor-rubrofusarin-6-β-D-glucoside, Rubrofusarin-6-β-D-gentiobioside |
| Cassia tora seeds | Silica gel | Ethyl acetate | Nor-rubrofusarin-6-β-D-glucoside |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative separation technique that offers high resolution and speed. ramauniversity.ac.in It is often used as a final purification step to obtain highly pure this compound. jmb.or.kr HPLC systems utilize a high-pressure pump to pass the mobile phase through a column packed with a stationary phase. ramauniversity.ac.in
In the isolation of antitumor promoters from Cassia tora seeds, HPLC was used to further purify fractions obtained from silica gel chromatography, leading to the isolation of nor-rubrofusarin-6-glucoside. jmb.or.kr The use of HPLC allows for the separation of closely related compounds and the accurate quantification of the isolated substances. researchgate.net Different HPLC methods, such as those using a C18 column with a gradient of acetonitrile (B52724) and water as the mobile phase, have been developed for the analysis of related compounds. researchgate.net
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby eliminating issues such as irreversible adsorption of the sample. globalresearchonline.netnih.gov This technique relies on the partitioning of a solute between two immiscible liquid phases. globalresearchonline.net HSCCC has proven to be an effective method for the separation and purification of natural products, including glycosides. globalresearchonline.net
The selection of a suitable two-phase solvent system is crucial for a successful HSCCC separation. nih.gov The partition coefficient (K) of the target compound should ideally be between 0.5 and 2.0 for optimal resolution. nih.gov Various solvent systems, often composed of n-hexane, ethyl acetate, methanol, and water in different ratios, have been utilized for the separation of compounds with a wide range of polarities. researcher.life For instance, a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (3:7:5:5, v/v/v/v) has been used for the preparative separation of compounds from crude extracts. globalresearchonline.net
Droplet Counter-Current Chromatography (DCCC) is another form of liquid-liquid separation that utilizes a liquid stationary phase held in a series of vertical glass columns. wikipedia.org The mobile phase passes through the stationary phase in the form of droplets, and separation is achieved based on the differential partitioning of compounds between the two phases. wikipedia.orgslideshare.net DCCC has been successfully employed for the separation of a wide array of natural products, including various glycosides. wikipedia.org
The technique involves pumping the mobile phase in pulses to create mixing and settling, which facilitates the mass transfer of the solute between the two immiscible phases. wikipedia.org The choice of the biphasic solvent system is critical and must be formulated to form two distinct phases without significant emulsification. wikipedia.org
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative analysis of mixtures and for monitoring the progress of purification procedures. wisc.eduijcrt.org It operates on the principle of differential adsorption of compounds on a thin layer of adsorbent material, typically silica gel, coated on a plate. wisc.edu
In the context of this compound isolation, TLC is used to analyze the fractions obtained from column chromatography and to identify the presence of the target compound by comparing its migration distance (Rf value) to that of a standard. bjbms.orgajbls.com The separated spots on the TLC plate can be visualized under UV light or by spraying with specific reagents. bjbms.orgnih.gov For instance, in the analysis of fractions from Cassia obtusifolia, TLC plates are developed with a solvent system of chloroform/ethyl acetate/methanol/water and visualized with an anisaldehyde spray reagent. mdpi.com
The following table provides a summary of the chromatographic techniques discussed:
| Chromatographic Technique | Principle | Stationary Phase | Mobile Phase | Application for this compound |
| Column Chromatography | Adsorption/Size-Exclusion | Silica gel, Sephadex LH-20 | Organic solvents/mixtures | Primary purification step |
| High-Performance Liquid Chromatography (HPLC) | High-resolution adsorption/partition | C18, Silica | Acetonitrile/water, etc. | Final purification and analysis |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition | Liquid | Immiscible liquid | Preparative separation |
| Droplet Counter-Current Chromatography (DCCC) | Liquid-liquid partition | Liquid | Immiscible liquid | Separation of glycosides |
| Thin Layer Chromatography (TLC) | Adsorption | Silica gel | Solvent mixtures | Monitoring purification, qualitative analysis |
Optimization of Isolation Protocols for Yield and Purity
The efficient isolation and purification of this compound are paramount for obtaining the compound in high yield and purity, which is essential for accurate structural elucidation and subsequent scientific investigation. Optimization strategies typically focus on the initial extraction from natural sources, followed by multi-step chromatographic separation.
Further enhancements in extraction efficiency can be explored through advanced techniques such as microwave-assisted extraction (MAE). While specific data on MAE for this compound is limited, studies on other glycosides and polysaccharides from Cassia species have shown that optimizing parameters like microwave power, extraction time, and the ratio of solvent to raw material can significantly improve extraction yields compared to conventional methods like hot water extraction. mdpi.com
Following extraction and preliminary fractionation, chromatographic techniques are indispensable for the purification of this compound to a high degree of purity. High-Performance Liquid Chromatography (HPLC) is a key methodology in this regard. jmb.or.kr For larger scale preparations, preparative HPLC systems are employed, which allow for the isolation of milligram to gram quantities of the target compound. knauer.netnih.govshimadzu.com.au The optimization of preparative HPLC involves careful selection of the stationary phase (e.g., C18 columns), mobile phase composition, and gradient elution parameters to achieve optimal separation from other closely related compounds. lcms.cz
A highly effective technique for the separation of complex mixtures from natural products is High-Speed Counter-Current Chromatography (HSCCC). This method has been successfully applied to the separation of anthraquinones and naphthopyrone glycosides from Cassia tora. One study demonstrated a two-phase solvent system of n-hexane–ethyl acetate–methanol–water for the initial separation, which yielded partially purified fractions. These fractions were then subjected to further purification by semi-preparative HPLC, resulting in the isolation of several compounds, including Rubrofusarin-6-O-β-D-glucopyranoside, with high purity. researchgate.net This multi-step approach highlights the importance of combining different chromatographic techniques to achieve the desired purity.
The table below summarizes findings from a study on the isolation of various compounds from Cassia tora, illustrating the yields and purities that can be achieved through optimized protocols.
| Compound | Isolation Method | Yield (from 300 mg crude extract) | Purity (%) | Reference |
| Aurantio-obtusin | HSCCC | 35.8 mg | 98.3 | researchgate.net |
| Obtusin | HSCCC | 21.6 mg | 97.4 | researchgate.net |
| 1-desmethylchryso-obtusin | HSCCC | 9.3 mg | 99.6 | researchgate.net |
| 1-desmethylaurantio-obtusin | Semi-preparative HPLC | 24.6 mg | 98.7 | researchgate.net |
| Chryso-obtusin | Semi-preparative HPLC | 51.9 mg | 99.5 | researchgate.net |
This table is generated based on the data presented in the referenced study and demonstrates the effectiveness of combining HSCCC and semi-preparative HPLC for isolating compounds from Cassia tora.
Another study focusing on the isolation of antitumor promoters from Cassia tora seeds employed silica gel chromatography followed by HPLC for purification. This process led to the isolation of nor-rubrofusarin-6-glucoside from the ethyl acetate fraction. jmb.or.kr The inhibitory activity of the isolated compound was also assessed, underscoring the importance of obtaining pure compounds for bioactivity studies.
The following table presents data from the fractionation of a methanol extract of Cassia tora seeds and the inhibitory activity of the isolated compounds.
| Fraction / Compound | Yield (% of Methanol Extract) | Inhibitory Activity (%) | Reference |
| Diethyl ether fraction | 1.8% | 68.7 | jmb.or.kr |
| Chloroform fraction | 0.9% | 91.2 | jmb.or.kr |
| Ethyl acetate fraction | 0.8% | - | jmb.or.kr |
| nor-rubrofusarin-6-glucoside | - | 39.4 | jmb.or.kr |
| Obtusifolin-2-glucoside | - | 75.0 | jmb.or.kr |
| Chryso-obtusin-6-glucoside | - | 56.8 | jmb.or.kr |
This table illustrates the distribution of compounds in different solvent fractions and the biological activity of the purified glycosides, as reported in the cited research.
Structural Elucidation and Characterization Research
Comprehensive Spectroscopic Data Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is instrumental in characterizing the electron-rich system of conjugated double bonds, known as a chromophore, which is responsible for the molecule's absorption of light. The UV spectrum of compounds related to Rubrofusarin-6-glucoside displays distinct absorption maxima that are characteristic of the naphtho-γ-pyrone skeleton. For instance, a closely related naphthalenic lactone glycoside exhibits UV absorption maxima (λmax) at 358 nm and 306 nm. researchgate.net
These absorptions are attributed to π → π* electronic transitions within the conjugated system of the molecule. libretexts.org The extensive conjugation involving the naphthalene (B1677914) ring and the pyranone system results in absorption in the longer wavelength UV region. utoronto.ca The position and intensity of these bands are key indicators of the specific type of naphthopyranone core structure. medwinpublishers.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the specific functional groups present in a molecule by measuring the vibrations of bonds. copbela.org The IR spectrum of a compound provides a molecular "fingerprint," revealing the presence of key structural components. In compounds structurally similar to this compound, characteristic absorption bands have been observed that confirm its main functional groups. researchgate.net
Key IR absorption bands and their corresponding functional groups are detailed in the table below.
| Wavenumber (cm⁻¹) | Functional Group | Significance for this compound |
| ~3371 cm⁻¹ | O-H (Hydroxyl) | Indicates the presence of hydroxyl groups on both the aglycone (rubrofusarin) part and the glucose moiety. researchgate.netcore.ac.uk |
| ~1627 cm⁻¹ | C=O (Carbonyl) | Confirms the presence of the γ-pyrone carbonyl group, a defining feature of the naphthopyranone core. researchgate.netlibretexts.org |
| ~1371 cm⁻¹ | Aromatic Ring | Corresponds to the stretching vibrations within the aromatic naphthalene ring system. researchgate.netlibretexts.org |
These data points, when analyzed together, provide strong evidence for the fundamental structure of a hydroxylated, glycosylated naphthopyranone.
Circular Dichroism (CD) Spectroscopy for Stereochemical Determination
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, a phenomenon exhibited exclusively by chiral molecules. wikipedia.org This technique is particularly crucial for determining the absolute configuration of stereocenters, which is a critical aspect of a natural product's identity and biological function. pace.edu
For complex glycosides like this compound, which contain multiple chiral centers in the sugar moiety and potentially in the aglycone, CD spectroscopy is an essential tool. nih.gov Research on related naphthalenic lactone glycosides isolated from natural sources such as Cassia obtusifolia and Berchemia lineata has successfully employed CD experiments to establish their stereochemistry. researchgate.netresearchgate.netfrontiersin.org The sign of the Cotton effects in the CD spectrum, often analyzed in conjunction with quantum chemical calculations, allows for the unambiguous assignment of the absolute configuration of the molecule's chiral centers. frontiersin.org
Confirmation of the Naphthopyranone Ring System and Glycosidic Linkage
The definitive confirmation of the naphthopyranone ring system and the specific attachment point of the glucose molecule (the glycosidic linkage) is achieved through a comprehensive analysis of various spectroscopic data. While UV and IR spectroscopy suggest the core structure and functional groups, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide the precise connectivity.
The naphthopyranone skeleton is a type of chromone (B188151) derivative. amu.edu.az Spectroscopic analysis, particularly 1D and 2D NMR, allows for the assignment of all proton and carbon signals, confirming the fusion of the naphthalene and pyranone rings.
The glycosidic linkage is confirmed by several pieces of evidence. In mass spectrometry, glycosides characteristically show a fragmentation pattern corresponding to the loss of the sugar unit. nih.gov For this compound, this would be observed as the loss of a glucose moiety (a mass of 162 amu). nih.gov Furthermore, specific 2D NMR experiments, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment, can show a correlation between the anomeric proton of the glucose and the carbon at the C-6 position of the rubrofusarin (B1680258) aglycone, definitively proving the linkage site.
Identification of Related Glycosidic Derivatives and Isomers in Biological Extracts
Phytochemical investigations of various plant species, notably from the genera Cassia and Berchemia, have led to the isolation of this compound alongside a number of its related glycosidic derivatives and isomers. researchgate.netfrontiersin.orgnih.gov These compounds often co-occur, differing in the number or type of sugar units attached to the rubrofusarin core. The isolation of these related molecules provides insight into the biosynthetic pathways within the plant.
The following table details some of the known glycosidic derivatives of rubrofusarin that have been identified in biological extracts.
| Compound Name | Source Organism(s) | Structural Difference from this compound | Reference(s) |
| Rubrofusarin 6-O-gentiobioside | Cassia obtusifolia | Contains a disaccharide (gentiobiose) instead of a single glucose unit. | researchgate.netacs.orgdntb.gov.ua |
| Rubrofusarin 6-O-β-D-triglucoside | Cassia obtusifolia | Contains a trisaccharide of glucose units. | researchgate.netresearchgate.net |
| Vittarin-B | Berchemia lineata | A related naphthopyrone with a different substitution pattern. | frontiersin.orgfrontiersin.org |
The structural elucidation of these related compounds utilizes the same suite of spectroscopic techniques, allowing for detailed comparison and confirmation of their structures. frontiersin.orgfrontiersin.org
Biosynthesis and Biotransformation Pathways
Elucidation of the Rubrofusarin (B1680258) Aglycone Polyketide Biosynthesis
Rubrofusarin is a fungal polyketide, an orange-brown pigment that serves as a key intermediate in the biosynthesis of various fungal metabolites, most notably the red pigment aurofusarin (B79076). nih.govebi.ac.ukmdpi.com Its biosynthesis originates from the condensation of acetyl-CoA and malonyl-CoA, a common mechanism for fungal aromatic polyketides. nih.govnih.gov
The biosynthesis of the rubrofusarin scaffold is initiated by a type I iterative non-reducing polyketide synthase known as PKS12. nih.govmdpi.com In fungi, the genes responsible for a secondary metabolite's biosynthesis are typically organized in a contiguous cluster. The aurofusarin gene cluster in Fusarium graminearum contains PKS12 along with genes encoding for tailoring enzymes, transcription factors, and transporters required for the complete pathway. mdpi.complos.org
Targeted gene deletion studies have confirmed that PKS12 is essential for the production of both rubrofusarin and aurofusarin. mdpi.com The PKS12 enzyme catalyzes the condensation of one molecule of acetyl-CoA with six molecules of malonyl-CoA to assemble the initial heptaketide polyketide chain. nih.govnih.gov The gene cluster also contains aurR1, which encodes a positively acting transcription factor necessary for the full expression of PKS12 and other key genes within the cluster, and aurT, which encodes a transporter protein. nih.govresearchgate.netnih.gov
The first stable intermediate produced by the PKS12-catalyzed reaction is a yellow naphthopyrone pigment known as YWA1. nih.govplos.orgnih.gov Initially, it was believed that PKS12 directly produced nor-rubrofusarin, but subsequent research involving gene replacement experiments demonstrated that YWA1 is the primary product. plos.orgscispace.com
YWA1 is then converted to the orange pigment nor-rubrofusarin. nih.govrug.nl This intermediate accumulates in mutants where the subsequent modification step is blocked. researchgate.net Nor-rubrofusarin serves as the direct precursor to rubrofusarin. nih.govnih.gov
Several specific enzymatic reactions are required to modify the initial polyketide product into rubrofusarin. These reactions are catalyzed by enzymes whose genes are located within the aurofusarin biosynthetic cluster.
Dehydration by AurZ : The conversion of YWA1 to nor-rubrofusarin is a dehydration reaction catalyzed by the enzyme AurZ. nih.govplos.org Targeted gene replacement of aurZ leads to the accumulation of YWA1, confirming the enzyme's role in this specific step. plos.orgscispace.com AurZ represents a novel class of dehydratases that act on hydroxylated γ-pyrones. plos.org
O-methylation by AurJ : Nor-rubrofusarin is subsequently converted to rubrofusarin through an O-methylation reaction. This step is catalyzed by the O-methyltransferase AurJ (also referred to as GIP7 in some literature). nih.govresearchgate.netdtu.dk Deletion of the aurJ gene results in the accumulation of nor-rubrofusarin, confirming its function. researchgate.netdtu.dk
Transcriptional Regulation by AurR1 : The expression of the biosynthetic genes, including PKS12, aurZ, and aurJ, is controlled by the transcription factor AurR1 (also known as GIP2). mdpi.comnih.govnih.gov Deletion of aurR1 prevents the synthesis of both rubrofusarin and aurofusarin. mdpi.comnih.gov
Other Influencing Factors : Research has also indicated that the protein FG12040 is involved in rubrofusarin synthesis and that the process is inhibited in mutants lacking the calcium ion channel gene cch1. mdpi.com
| Gene | Enzyme/Protein | Function in Rubrofusarin Biosynthesis |
| PKS12 | Polyketide Synthase 12 | Synthesizes the initial heptaketide intermediate, YWA1, from acetyl-CoA and malonyl-CoA. nih.govnih.gov |
| aurZ (Gip6) | Dehydratase | Catalyzes the dehydration of YWA1 to form nor-rubrofusarin. nih.govplos.orgacs.orgresearchgate.net |
| aurJ (Gip7) | O-methyltransferase | Catalyzes the methylation of nor-rubrofusarin to yield rubrofusarin. nih.govdtu.dkacs.orgresearchgate.net |
| aurR1 (Gip2) | Transcription Factor | Positively regulates the expression of genes within the biosynthetic cluster. mdpi.comnih.govnih.gov |
The biosynthesis of rubrofusarin is intrinsically linked to the pathway for aurofusarin, a red pigment formed by the dimerization of two oxidized rubrofusarin molecules. researchgate.netnih.gov Rubrofusarin is a critical branch-point intermediate. nih.govebi.ac.uk In fungi that produce aurofusarin, such as Fusarium graminearum, the rubrofusarin molecule is transported out of the cell by the AurT transporter. plos.orgresearchgate.net Extracellularly, a complex of enzymes, including the laccase Gip1 and other proteins like AurF, AurO, and AurS, catalyzes the oxidative dimerization of rubrofusarin to form aurofusarin. plos.orgresearchgate.netnih.gov Therefore, any genetic or environmental factor that disrupts the later stages of the aurofusarin pathway often leads to the accumulation of the precursor, rubrofusarin. researchgate.netnih.gov
Glycosylation Mechanisms and Glycosyltransferase Research
Rubrofusarin-6-glucoside is a glycosylated derivative of rubrofusarin. While this compound and other related glycosides have been isolated and identified, particularly from plant sources like Cassia obtusifolia, the specific enzymatic machinery responsible for its biosynthesis is not well-characterized, especially in its native fungal producers. mdpi.comnih.govekb.eg
Glycosylation is a common modification of secondary metabolites in both plants and fungi, often catalyzed by UDP-glycosyltransferases (UGTs). mdpi.comnih.gov These enzymes transfer a sugar moiety, typically glucose, from an activated donor like UDP-glucose to an acceptor molecule. nih.govmdpi.com In fungi, UGTs are known to be involved in various processes, including the detoxification of mycotoxins. mdpi.commdpi.com For instance, several UGT genes in Fusarium are upregulated during plant infection and can glucosylate toxins like deoxynivalenol (B1670258) (DON). nih.govmdpi.com
While the Fusarium graminearum genome contains genes predicted to encode UGTs, the specific enzyme that catalyzes the attachment of a glucose molecule to the C-6 hydroxyl group of rubrofusarin has not yet been experimentally identified or characterized. plos.org The research to date focuses more on the isolation and biological activity of this compound rather than the elucidation of its biosynthetic pathway. nih.govacs.org
Heterologous Biosynthesis and Pathway Reconstruction Studies
To overcome the challenges of studying biosynthetic pathways in their native organisms, which can be slow-growing or genetically intractable, heterologous expression in a model host is a powerful strategy. The biosynthesis of the rubrofusarin aglycone has been successfully reconstructed in the yeast Saccharomyces cerevisiae. nih.govmdpi.com
In a key study, the essential genes from Fusarium graminearum were introduced into S. cerevisiae. nih.govebi.ac.uk The co-expression of the polyketide synthase gene PKS12 along with a necessary phosphopantetheinyl transferase (PPTase) gene (npgA from Aspergillus fumigatus) led to the production of the first intermediate, YWA1. nih.govebi.ac.uk Subsequent introduction of the dehydratase gene aurZ resulted in the conversion of YWA1 to nor-rubrofusarin. nih.gov Finally, the addition of the O-methyltransferase gene aurJ completed the pathway, leading to the production of rubrofusarin at a titer of 1.1 mg/L. nih.govebi.ac.uk
This "bottom-up" reconstruction not only confirmed the proposed biosynthetic pathway and the function of the individual enzymes but also demonstrated the feasibility of producing complex fungal polyketides in a yeast host. nih.govebi.ac.uk This work establishes a platform for the potential engineered production of rubrofusarin and its derivatives. However, to date, the heterologous biosynthesis has not been extended to include the final glycosylation step to produce this compound.
Reconstitution of Biosynthetic Pathway in Model Organisms (e.g., Saccharomyces cerevisiae)
The baker's yeast, Saccharomyces cerevisiae, is a widely used chassis organism for the heterologous production of fungal polyketides due to its genetic tractability and well-understood physiology. acs.orgacs.org The biosynthetic pathway for rubrofusarin, the aglycone of this compound, has been successfully reconstituted in S. cerevisiae, providing a platform for producing this core scaffold and its derivatives. acs.org
The reconstruction of the pathway involved the co-expression of several genes sourced from filamentous fungi. A study by Rugbjerg et al. (2013) established a functional pathway by introducing a specific set of genes into S. cerevisiae. acs.org The process begins with the synthesis of the polyketide backbone. The Fusarium graminearum gene encoding polyketide synthase 12 (PKS12) is expressed along with the Aspergillus fumigatus gene for a phosphopantetheinyl transferase (PPTase), npgA. acs.orgacs.org The PPTase is essential for the activation of the polyketide synthase. acs.org This initial step results in the production of the aromatic heptaketide intermediate, YWA1. acs.org
Subsequent tailoring enzymes are required to modify this intermediate. The expression of the dehydratase gene aurZ, from the aurofusarin gene cluster of F. graminearum, converts YWA1 into nor-rubrofusarin. acs.org The final step in the formation of rubrofusarin is achieved through the expression of the O-methyltransferase gene, aurJ, also from the same gene cluster. acs.org This enzyme catalyzes the methylation of nor-rubrofusarin to yield rubrofusarin. acs.org
This multi-gene expression strategy successfully produced rubrofusarin at a titer of 1.1 mg/L in S. cerevisiae. acs.org It was also noted that the co-expression of the dehydratase AurZ led to a significant, approximately six-fold, increase in rubrofusarin production compared to strains without it, where the conversion of YWA1 to nor-rubrofusarin likely occurs spontaneously but less efficiently. acs.org The successful reconstitution not only validates the proposed biosynthetic pathway but also creates a foundation for producing a variety of other natural products derived from the rubrofusarin scaffold. acs.orgnih.gov
The glycosylation step to form this compound from rubrofusarin would require the further introduction of a suitable glycosyltransferase capable of attaching a glucose moiety at the C-6 position.
Table 1: Key Genes and Intermediates in the Reconstituted Rubrofusarin Pathway in S. cerevisiae
| Gene | Source Organism | Enzyme Function | Intermediate/Product |
|---|---|---|---|
| PKS12 | Fusarium graminearum | Polyketide Synthase | YWA1 |
| npgA | Aspergillus fumigatus | Phosphopantetheinyl Transferase | (Activates PKS12) |
| aurZ | Fusarium graminearum | Dehydratase | Nor-rubrofusarin |
Strategies for Enhanced Production via Metabolic Engineering
While the initial reconstitution of the rubrofusarin pathway in S. cerevisiae was successful, the production titer of 1.1 mg/L is modest. acs.org Metabolic engineering offers a suite of strategies to optimize and enhance the yield of target compounds. Although extensive engineering has not yet been reported specifically for this compound, several general and proven strategies for increasing polyketide production in yeast are applicable. acs.orgresearchgate.net
The primary metabolic engineering strategies focus on three main areas: increasing the supply of precursors, optimizing the expression of pathway enzymes, and eliminating competing metabolic pathways. researchgate.net
Increasing Precursor Supply: The biosynthesis of rubrofusarin consumes one molecule of acetyl-CoA and six molecules of malonyl-CoA. acs.org These are crucial precursors whose availability can be a significant bottleneck. researchgate.netnih.gov A common and effective strategy is to overexpress the endogenous acetyl-CoA carboxylase gene (ACC1), which catalyzes the conversion of acetyl-CoA to malonyl-CoA. researchgate.net This approach has been shown to increase the production of another polyketide, 6-methylsalicylic acid (6-MSA), by 60% in engineered yeast strains. researchgate.net Engineering can also be directed at compartmentalized acetyl-CoA pools, for instance, by targeting synthases to the mitochondria or peroxisomes to harness distinct precursor pools for polyketide production. nih.gov
Optimizing Pathway Gene Expression: The initial production level was achieved without optimizing the expression of the biosynthetic genes. acs.org Simple strategies like increasing the gene copy number of the entire pathway or individual rate-limiting enzymes can lead to higher titers. acs.orgppjonline.org Furthermore, tuning the expression levels of each enzyme relative to the others is critical to avoid the accumulation of potentially toxic intermediates and to ensure a balanced metabolic flux through the pathway. acs.orgacs.org This can be achieved by using promoters of varying strengths to control the transcription of each gene. ppjonline.org
Reducing Competing Pathways: The precursors acetyl-CoA and malonyl-CoA are central metabolites used in many cellular processes, most notably fatty acid synthesis. nih.gov Deleting or down-regulating genes involved in competing pathways can redirect the carbon flux towards the desired polyketide product. researchgate.net
These strategies, which have proven effective for other fungal secondary metabolites, suggest that the production of rubrofusarin, and by extension this compound, in yeast could be significantly increased beyond the initial reported levels. acs.orgacs.orgresearchgate.net
Investigating In Vivo Biotransformation and Metabolic Fate
Understanding the in vivo biotransformation and metabolic fate of a compound is crucial for evaluating its bioavailability and biological activity. For this compound, while comprehensive in vivo pharmacokinetic studies are not yet available, in vitro studies and analysis of related glycosides provide strong indications of its likely metabolic path upon ingestion.
It is hypothesized that glycosylated natural products, such as this compound, are metabolized in the human gut. acs.org Most natural glycosides are subject to hydrolysis by intestinal microflora, which possess enzymes like β-glucosidase. acs.org These enzymes are capable of cleaving the glycosidic bond, releasing the sugar moiety (glucose, in this case) and the aglycone, rubrofusarin. acs.org
This biotransformation is significant because the biological activity of the glycoside can differ substantially from its aglycone. In the case of rubrofusarin and its glycosides, studies have shown that the aglycone, rubrofusarin, is a potent inhibitor of enzymes like protein tyrosine phosphatase 1B (PTP1B), whereas the glycosylated forms, including this compound, show markedly reduced activity in vitro. acs.org However, the reduced in vitro activity of the glycoside does not necessarily mean it is inactive in vivo. The biotransformation in the gut would convert it into the more active rubrofusarin, effectively making the glycoside a prodrug. acs.org
Furthermore, glycosylation often improves certain pharmacokinetic parameters and can reduce cytotoxicity. acs.orgnih.gov For instance, in vitro studies on HepG2 cells have shown that rubrofusarin glycosides exhibit lower toxicity than the aglycone. acs.org This suggests that the glucose moiety may serve to increase the compound's solubility, modulate its absorption, and decrease potential adverse effects before it is metabolized to its active form in the intestine. acs.org Therefore, the in vivo fate of this compound is likely a process of deglycosylation by the gut microbiome, leading to the absorption and systemic exposure to the bioactive aglycone, rubrofusarin. acs.org Further in vivo animal studies are needed to confirm these metabolic pathways and to determine the precise tissue distribution and excretion profile of the compound and its metabolites. acs.org
In Vitro Biological Activities and Pharmacological Mechanisms Research
Neuroprotective and Anti-Alzheimer's Disease Activities
Rubrofusarin-6-glucoside has been investigated for its inhibitory effects on key enzymes implicated in the pathology of Alzheimer's disease. Alzheimer's is characterized by a decline in acetylcholine levels and the accumulation of amyloid-beta plaques. The enzymes acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein (APP)-cleaving enzyme 1 (BACE1) are central to these pathological processes.
Acetylcholinesterase is a primary target in Alzheimer's therapy as it degrades the neurotransmitter acetylcholine, which is crucial for memory and cognition nih.gov. Research has shown that this compound, isolated from Cassia obtusifolia, demonstrates inhibitory activity against AChE. In one study, its inhibitory effect was quantified with a half-maximal inhibitory concentration (IC50) value of 46.81 µM nih.gov. This finding suggests a potential role for the compound in modulating cholinergic neurotransmission.
Butyrylcholinesterase is another enzyme that hydrolyzes acetylcholine and its activity becomes more significant in the later stages of Alzheimer's disease nih.gov. In the same comprehensive study of compounds from Cassia obtusifolia, this compound was evaluated for its BChE inhibitory activity. However, the compound was found to be inactive against BChE, indicating a selective inhibition profile towards AChE over BChE nih.gov.
BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which aggregate to form senile plaques in the brains of Alzheimer's patients nih.govnih.govfrontiersin.org. Therefore, inhibiting BACE1 is a key therapeutic strategy. This compound has shown promising inhibitory activity against BACE1, with a reported IC50 value of 45.62 µM nih.gov. This suggests that the compound can interfere with the amyloidogenic pathway.
Enzyme Inhibitory Activity of this compound
| Enzyme | IC50 (µM) | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | 46.81 | nih.gov |
| Butyrylcholinesterase (BChE) | Inactive | nih.gov |
| β-site Amyloid Precursor Protein (APP)-cleaving Enzyme 1 (BACE1) | 45.62 | nih.gov |
Understanding the kinetics of enzyme inhibition provides insight into the mechanism of action. Kinetic studies on related naphthopyrone glycosides from Cassia obtusifolia have revealed a mixed-type inhibition pattern for both AChE and BACE1 nih.gov. This type of inhibition involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex. While detailed kinetic analysis was highlighted for other analogs in the study, these findings suggest that the binding interactions of this class of compounds are complex. The strength of the protein-inhibitor interaction was found to be determined by hydrophobic bond interactions and the number of hydrogen bonds formed nih.gov.
To visualize the binding modes and interactions at a molecular level, computational molecular docking simulations are employed nih.govmdpi.com. Docking studies performed with naphthopyrone glycosides, including the class to which this compound belongs, have helped to elucidate their interaction with the active sites of AChE and BACE1 nih.gov. These simulations show that the compounds fit into the binding pockets of the enzymes. The analysis of these docked complexes indicates that hydrophobic interactions and hydrogen bonds are crucial for the stability of the enzyme-inhibitor complex, which corroborates the findings from the enzyme kinetics studies nih.gov.
Antioxidant and Free Radical Scavenging Properties
Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in various diseases, including neurodegenerative disorders. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential mdpi.comnih.gov.
This compound, isolated from Berchemia polyphylla var. leioclada, has been evaluated for its antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay nih.govresearchgate.net. The compound exhibited strong scavenging activity. The concentration required for 50% inhibition (IC50), referred to as the concentration of half elimination ratio, was found to be 40.5 µmol/L nih.govresearchgate.net. For comparison, the positive control, Vitamin C, had a value of 18.2 µmol/L in the same study nih.govresearchgate.net. This demonstrates the significant antioxidant capacity of this compound.
DPPH Radical Scavenging Activity
| Compound | Concentration of Half Elimination Ratio (µmol/L) | Reference |
|---|---|---|
| Rubrofusarin-6-O-beta-D-glucopyranoside | 40.5 | nih.govresearchgate.net |
| Vitamin C (Positive Control) | 18.2 | nih.govresearchgate.net |
DPPH Radical Scavenging Activity
This compound has demonstrated notable antioxidant properties, specifically in its ability to scavenge free radicals. In studies evaluating its effect on the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, the compound showed strong scavenging activity. nih.gov The concentration required for a 50% reduction of the DPPH radical, a common measure of antioxidant efficacy, was determined to be 40.5 µmol/L for Rubrofusarin-6-O-beta-D-glucopyranoside. nih.gov For comparison, the standard antioxidant Vitamin C exhibited a half-elimination ratio of 18.2 µmol/L in the same study. nih.gov
| Compound | Half Elimination Ratio (µmol/L) |
|---|---|
| Rubrofusarin-6-O-beta-D-glucopyranoside | 40.5 |
| Vitamin C (Reference) | 18.2 |
Peroxynitrite (ONOO-) Scavenging Mechanisms
Scientific literature from the conducted searches does not provide specific details on the peroxynitrite (ONOO-) scavenging mechanisms of this compound. While studies exist for related compounds such as nor-rubrofusarin glucose, direct research on this compound's interaction with peroxynitrite is not available in the cited sources. koreascience.kr
Enzyme Inhibition Relevant to Metabolic Regulation
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
This compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that is a key negative regulator of insulin and leptin signaling pathways. medchemexpress.com Research has quantified this inhibitory activity, showing that Rubrofusarin-6-O-β-D-glucopyranoside inhibits PTP1B with an IC50 value of 87.36 μM. medchemexpress.com This activity is less potent when compared to its aglycone, rubrofusarin (B1680258) (IC50 of 16.95 ± 0.49 μM), and the reference compound, ursolic acid (IC50 of 2.29 ± 0.04 μM).
| Compound | IC50 Value |
|---|---|
| Rubrofusarin-6-O-β-D-glucopyranoside | 87.36 µM |
| Rubrofusarin (Aglycone) | 16.95 ± 0.49 µM |
| Ursolic Acid (Reference) | 2.29 ± 0.04 µM |
Human Monoamine Oxidase-A (hMAO-A) Inhibition
Investigations into the effect of this compound on human monoamine oxidase-A (hMAO-A) have been conducted. Studies comparing the glycoside to its aglycone, rubrofusarin, found that the presence of the glucose moiety reduces the inhibitory activity against hMAO-A. While its aglycone, rubrofusarin, displayed potent activity, the glycosides showed much weaker inhibition.
Advanced Glycation End-products (AGEs) Formation Inhibition
Research into the antiglycation properties of this class of compounds indicates potential activity. A closely related compound, rubrofusarin-6-O-β-D-gentiobioside (a diglucoside), has been shown to exhibit better inhibition of Advanced Glycation End-products (AGEs) formation than the standard agent aminoguanidine. researchgate.net This suggests that naphthopyrone glucosides as a chemical class possess antiglycation properties. researchgate.net However, specific IC50 values for this compound (the monoglucoside) were not detailed in the available research.
Investigations on Glucose Uptake and Associated Signaling Pathways (e.g., PI3K/Akt)
Studies on the broader family of compounds to which this compound belongs have explored effects on glucose metabolism. Specifically, the aglycone, rubrofusarin, has been shown to significantly increase glucose uptake in insulin-resistant HepG2 cells. This action is associated with the activation of the insulin signaling pathway. Western blot analysis revealed that rubrofusarin increased the expression of phosphorylated protein kinase B (p-Akt) and phosphorylated insulin receptor substrate-1 (p-IRS1). It is important to note that these specific mechanistic studies on the PI3K/Akt pathway were conducted using the aglycone, rubrofusarin, and the research concluded that glycosylation tends to retard this biological activity.
Antimicrobial and Antifungal Activity Studies
Research into the antimicrobial and antifungal properties of rubrofusarin and its derivatives has primarily focused on the aglycone form, rubrofusarin, and related compounds like rubrofusarin B. Studies have shown that rubrofusarin exhibits moderate antibacterial activity against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. In one study, the average zone of inhibition was reported to be between 6 to 8 mm at a concentration of 100 µ g/disc researchgate.net.
Furthermore, investigations into a group of four naphtho-γ-pyrones, which included rubrofusarin B, demonstrated growth inhibition against five different microbes. The minimum inhibitory concentrations (MICs) for these compounds were found to range from 1.9 to 31.2 μg/ml, indicating a broad spectrum of moderate activity.
Anti-Inflammatory Effects and Associated Molecular Targets
The anti-inflammatory potential of this compound is linked to its activity as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is recognized as a negative regulator of the insulin signaling pathway, and its inhibition is a therapeutic strategy for conditions involving insulin resistance acs.org. By inhibiting PTP1B, this compound can potentially modulate inflammatory pathways that are interconnected with metabolic dysfunction.
Studies have demonstrated that while rubrofusarin itself is a potent inhibitor of the PTP1B enzyme with an IC50 value of 16.95 ± 0.49 μM, its glycoside form, Rubrofusarin-6-O-β-d-glucopyranoside, also shows inhibitory activity, albeit at a higher concentration (IC50 of 87.36 ± 1.08 μM) acs.org. This inhibition of PTP1B expression can enhance insulin sensitivity, thereby mitigating inflammatory processes associated with insulin resistance acs.org. The molecular targets of many plant-derived polyphenols in inflammatory processes often involve key signaling pathways such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK), which regulate the expression of pro-inflammatory cytokines like TNF-α and various interleukins mdpi.comfrontiersin.org.
Antitumor Promotion and Cell Line Studies
Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation in Raji Cells
Currently, there is no scientific literature available that specifically investigates or demonstrates the inhibitory effect of this compound or its aglycone, rubrofusarin, on the activation of the Epstein-Barr Virus Early Antigen (EBV-EA) in Raji cells.
In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., MCF-7, SW1116)
The cytotoxic potential of rubrofusarin and its derivatives has been evaluated against several human cancer cell lines. Rubrofusarin, isolated from Aspergillus niger, demonstrated cytotoxicity against the MCF-7 human breast adenocarcinoma cell line with an IC50 value of 11.51 µg/mL researchgate.net. Another study reported a potent cytotoxic effect of rubrofusarin against MCF-7 cells with an IC50 of 7.8±0.6 µM.
Additionally, the related compound rubrofusarin B has shown significant cytotoxicity against the SW1116 colon cancer cell line, with a reported IC50 value of 4.5 μg/ml.
In Vitro Cytotoxicity of Rubrofusarin and Related Compounds
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
|---|---|---|---|---|
| Rubrofusarin | MCF-7 | Breast Adenocarcinoma | 11.51 µg/mL | researchgate.net |
| Rubrofusarin | MCF-7 | Breast Adenocarcinoma | 7.8 ± 0.6 µM | |
| Rubrofusarin B | SW1116 | Colon Cancer | 4.5 µg/ml | |
| Rubrofusarin | MCF-7adr | Adriamycin-Resistant Breast Cancer | 13.9 ± 6.1 µM |
Modulation of Anticancer Drug Cytotoxicity
Research has shown that rubrofusarin can act as a chemosensitizer, enhancing the effectiveness of conventional anticancer drugs in resistant cancer cell lines. Specifically, it has been found to enhance the cytotoxicity of paclitaxel (PTX) against the adriamycin-resistant breast cancer cell line, MCF-7adr.
In one study, the combination of rubrofusarin with paclitaxel effectively abolished the resistance of MCF-7adr cells to the drug. The IC50 of paclitaxel alone in these resistant cells was 4.9±0.9 µM, but when combined with rubrofusarin, the IC50 dropped dramatically to 4.9±0.5 nM. This sensitizing effect is believed to be mediated through the inhibition of the P-glycoprotein (P-gp) efflux pump, which is a common mechanism of multidrug resistance in cancer cells.
Modulation of Paclitaxel (PTX) Cytotoxicity by Rubrofusarin in MCF-7adr Cells
| Treatment | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Paclitaxel (PTX) alone | MCF-7adr | 4.9 ± 0.9 µM | |
| Paclitaxel (PTX) + Rubrofusarin | MCF-7adr | 4.9 ± 0.5 nM |
Inhibition of Human DNA Topoisomerase II-α
Rubrofusarin has been identified as an inhibitor of human DNA topoisomerase II-α, a critical enzyme involved in DNA replication, transcription, and chromosome segregation. This enzyme is a well-established target for anticancer drugs.
In relaxation assays, rubrofusarin demonstrated total inhibition of topoisomerase II-α at a concentration of 120 µM. This level of inhibitory activity is comparable to that of etoposide, a known topoisomerase II inhibitor used clinically in cancer chemotherapy. This finding suggests that rubrofusarin's scaffold could be a basis for developing new anticancer agents that target this enzyme.
Other Reported In Vitro Biological Activities
Beyond its more extensively studied properties, this compound has been investigated for other potential therapeutic effects in laboratory settings. The following sections detail the research findings on its hepatoprotective and antiplatelet aggregation inhibitory activities.
Hepatoprotective Activity
While direct in vitro studies specifically isolating this compound to comprehensively evaluate its hepatoprotective activity are limited in the currently available scientific literature, the therapeutic potential of plant extracts known to contain this compound has been investigated. For instance, Cassia obtusifolia and Cassia tora, plants in which this compound is a known constituent, have a history of use in traditional medicine for liver-related ailments.
Modern pharmacological studies on the extracts of these plants have provided some evidence of their hepatoprotective effects. For example, research on Cassiae Semen, the seeds of Cassia obtusifolia L. and C. tora L., has a long history of medicinal use in China for its hepatoprotective benefits. nih.gov Studies have shown that extracts from Cassiae Semen can ameliorate liver injury and inflammation in the context of non-alcoholic fatty liver disease (NAFLD) in animal models. nih.gov The protective mechanisms are thought to be linked to the antioxidant properties of its constituents, which help in mitigating oxidative stress-induced liver damage.
Further research is necessary to isolate this compound and subject it to rigorous in vitro hepatoprotective assays to determine its specific efficacy and mechanism of action. Such studies would typically involve using human liver cell lines, like HepG2, and inducing cellular damage with known hepatotoxins to assess the compound's ability to preserve cell viability and function.
Table 1: Summary of In Vitro Hepatoprotective Activity Research
| Compound/Extract | Assay/Model | Key Findings | Reference |
| Cassiae Semen Extract | High-Fat Diet-Induced NAFLD Mice | Ameliorated liver injury and inflammation. | nih.gov |
| Cassia obtusifolia Water Extract | CCl4 and D-GalN/LPS-Induced Liver Injury in Rodents | Showed significant protective effects against toxin-induced liver damage. | elsevierpure.com |
Note: This table reflects studies on extracts containing this compound, as direct in vitro data on the isolated compound is not extensively available.
Antiplatelet Aggregation Inhibitory Activity
Similar to its hepatoprotective activity, direct and detailed in vitro studies on the antiplatelet aggregation inhibitory activity of isolated this compound are not extensively documented in the current body of scientific literature. However, the broader class of compounds to which it belongs, naphthopyrones and their glycosides, have been a subject of interest for their potential effects on platelet function.
Platelet aggregation is a critical process in hemostasis and thrombosis. The inhibition of platelet aggregation is a key therapeutic strategy for the prevention of cardiovascular diseases. Various natural compounds, including flavonoids and glycosides, have been shown to possess antiplatelet activity.
Research into the constituents of Cassia species has identified various compounds with biological activities. While specific data on this compound's antiplatelet effects is scarce, studies on related compounds and extracts from the same plant family suggest a potential for such activity. For instance, a study on naphthopyrone glycosides from Cassia obtusifolia investigated their inhibitory effects on other enzymes, indicating the bioactivity of this class of compounds. nih.gov
To definitively ascertain the antiplatelet aggregation inhibitory activity of this compound, specific in vitro assays are required. These would typically involve the use of human or animal platelet-rich plasma and inducing aggregation with various agonists such as adenosine diphosphate (ADP), collagen, or arachidonic acid. The ability of this compound to inhibit this aggregation would then be quantified.
Table 2: Summary of In Vitro Antiplatelet Aggregation Inhibitory Activity Research
| Compound/Extract | Assay/Model | Key Findings | Reference |
| Naphthopyrone Glycosides (from Cassia obtusifolia) | Enzyme Inhibition Assays | Demonstrated bioactivity, suggesting potential for other pharmacological effects. | nih.gov |
Structure Activity Relationship Sar Studies
Impact of Glycosylation on Biological Activity Profiles
Glycosylation, the attachment of sugar moieties to the rubrofusarin (B1680258) core, has a profound and varied impact on the biological activity of the resulting glycosides. The presence of a glucose moiety at position C-6 of nor-rubrofusarin has been found to be responsible for its inhibitory activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE1). frontiersin.org In some instances, the addition of sugar molecules enhances interaction with the active sites of enzymes through hydrogen bonding and van der Waals forces. frontiersin.org For example, studies have shown that the presence of two sugar moieties can inhibit acetylcholinesterase (AChE) nine times more effectively than a compound with no sugar moiety. nih.gov
However, glycosylation does not universally lead to enhanced activity. In the case of protein tyrosine phosphatase 1B (PTP1B) and human monoamine oxidase A (hMAO-A) inhibition, the aglycone, rubrofusarin, demonstrates more potent activity than its glycosylated counterparts. acs.orgnih.gov For PTP1B, rubrofusarin showed an IC50 value of 16.95 ± 0.49 μM, while rubrofusarin-6-O-β-D-glucopyranoside had a significantly higher IC50 of 87.36 ± 1.08 μM, indicating reduced activity. acs.orgnih.gov This suggests that for certain targets, the bulky sugar group may hinder the optimal binding of the molecule to the enzyme's active site. acs.org While glycosylation can sometimes decrease bioactivity, it has been observed to reduce cytotoxicity. acs.orgacs.org
Influence of Sugar Moiety Type and Linkage on Efficacy (e.g., gentiobiosyl, triglucoside)
The type and number of sugar units, as well as their linkage to the aglycone, are crucial determinants of biological efficacy. For instance, rubrofusarin-6-O-β-D-gentiobioside, which contains a disaccharide, was found to be the most potent AChE inhibitor among a series of tested rubrofusarin derivatives, with an IC50 of 15.94 ± 0.32 µM. mdpi.commdpi.com This highlights the importance of the gentiobiosyl moiety for AChE inhibition. mdpi.comresearchgate.netebi.ac.ukchemfaces.comresearchgate.net
Conversely, an increase in the number of glucose molecules can lead to a significant decrease in activity against other enzymes. For PTP1B inhibition, rubrofusarin-6-O-β-D-gentiobioside (two glucose units) and rubrofusarin triglucoside (three glucose units) showed markedly reduced activity (IC50 > 100 μM) compared to the monoglycoside. acs.orgacs.org Interestingly, for hMAO-A inhibition, a different trend was observed. While the monoglycoside and diglycoside showed no notable effect, a further increase in the number of sugar moieties in rubrofusarin triglucoside led to a reoccurrence of mild activity. acs.org This demonstrates that the relationship between the degree of glycosylation and biological activity is complex and target-dependent.
| Compound | Sugar Moiety | AChE IC50 (µM) | BACE1 IC50 (µM) |
|---|---|---|---|
| Rubrofusarin | Aglycone | > 100 | 19.82 ± 1.12 |
| Rubrofusarin-6-O-β-D-glucopyranoside | Monoglucoside | 148.08 ± 2.09 | 190.63 ± 3.14 |
| Rubrofusarin-6-O-β-D-gentiobioside | Gentiobioside (Diglucoside) | 15.94 ± 0.32 | 18.73 ± 1.08 |
| Rubrofusarin-6-O-β-D-triglucoside | Triglucoside | 82.31 ± 1.63 | 48.55 ± 1.45 |
| Nor-rubrofusarin-6-O-β-D-glucoside | Monoglucoside | 86.05 ± 2.01 | 14.41 ± 2.87 |
Contribution of Specific Hydroxyl and Methoxy (B1213986) Substituents on Activity
The nature and position of substituents on the naphthopyrone ring, particularly hydroxyl and methoxy groups, play a significant role in modulating biological activity. A key finding is the importance of the hydroxyl group at the C-8 position for BACE1 inhibition. mdpi.comresearchgate.netebi.ac.ukchemfaces.comresearchgate.net Nor-rubrofusarin-6-O-β-D-glucoside, which possesses a hydroxyl group at C-8, exhibited the most potent BACE1 inhibitory activity among the tested compounds (IC50 = 14.41 µM). mdpi.com
In contrast, the presence of a methoxyl group at the C-8 position, as seen in rubrofusarin-6-O-β-D-glucopyranoside, greatly diminishes BACE1 inhibitory activity (IC50 = 190.63 µM). mdpi.com This substitution also affects AChE activity, where the introduction of a hydroxyl group at C-8 in place of a methoxy group increases inhibitory action. mdpi.com These findings underscore that the C-8 position is a critical site for interaction with these enzymes, and a hydroxyl group at this position is preferred for enhanced activity. mdpi.comresearchgate.netebi.ac.ukchemfaces.comresearchgate.net
Comparative Analysis with Rubrofusarin Aglycone and Other Derivatives
Comparative studies of rubrofusarin-6-glucoside with its aglycone, rubrofusarin, and other derivatives reveal clear SAR trends. For the inhibition of PTP1B and hMAO-A, the aglycone rubrofusarin is consistently more potent than its glycosylated forms. acs.orgnih.gov Rubrofusarin displayed an IC50 value of 5.90 ± 0.99 μM against hMAO-A, which was significantly better than its glycosides that showed little to no effect at concentrations up to 100 μM. nih.govacs.org
In the context of anti-Alzheimer's disease enzymes, the relationships are more nuanced. While rubrofusarin itself has some BACE1 inhibitory activity, the most potent inhibitor was found to be nor-rubrofusarin-6-O-β-D-glucoside, which combines a C-6 glucoside with a C-8 hydroxyl group. mdpi.com For AChE inhibition, the aglycone was largely inactive, whereas the gentiobioside derivative was the most effective. mdpi.commdpi.com This indicates that while the core naphthopyrone structure is essential, the specific combination of glycosylation and substitutions dictates the potency and selectivity of these compounds against different biological targets. mdpi.com
| Compound | PTP1B IC50 (µM) | hMAO-A IC50 (µM) |
|---|---|---|
| Rubrofusarin | 16.95 ± 0.49 | 5.90 ± 0.99 |
| Rubrofusarin-6-O-β-D-glucopyranoside | 87.36 ± 1.08 | > 100 |
| Rubrofusarin-6-O-β-D-gentiobioside | > 100 | > 100 |
| Rubrofusarin triglucoside | > 100 | 85.50 ± 1.92 |
Chemical Synthesis and Derivatization
Approaches to the Total Synthesis of Rubrofusarin-6-glucoside
The total chemical synthesis of complex natural glycosides like this compound is a significant challenge. It requires the synthesis of the aglycone (rubrofusarin) and subsequent stereoselective attachment of the glucose moiety. While a dedicated total synthesis of this compound itself is not prominently documented, research into the synthesis of the core naphthopyrone structure and related glycosides provides a clear pathway.
A key challenge is the construction of the 1H-naphtho[2,3-c]pyran-1-one skeleton. nih.gov Synthetic strategies often involve multi-step sequences. For instance, a convergent approach to a related furan-fused naphthopyrone involved a [4+2] cycloaddition (Diels-Alder reaction) to form the core ring system, followed by oxidative aromatization. nih.govacs.org Such strategies could be adapted for the rubrofusarin (B1680258) core.
Another approach is biosynthetic pathway reconstruction. In a notable study, the biosynthetic pathway for rubrofusarin was established in the yeast Saccharomyces cerevisiae. nih.gov This was achieved by co-expressing three genes from the fungus Fusarium graminearum (PKS12, aurZ, and aurJ) along with a PKS-activating gene (npgA) from Aspergillus fumigatus. nih.gov This process proceeds through key intermediates:
The polyketide synthase (PKS12) catalyzes the formation of the naphthopyrone YWA1. nih.gov
The dehydratase AurZ converts YWA1 into nor-rubrofusarin. nih.gov
Finally, the O-methyltransferase AurJ methylates nor-rubrofusarin to yield rubrofusarin. nih.gov
This synthetic biology approach not only validates the proposed biosynthetic pathway but also provides a renewable method for producing the rubrofusarin aglycone, which is the essential precursor for the final glycosylation step to obtain this compound. nih.gov The final step, the chemical glycosylation of the synthesized rubrofusarin, would typically involve activating a protected glucose donor to react with the C-6 hydroxyl group of rubrofusarin.
Preparation of Semi-Synthetic this compound Derivatives
Semi-synthesis, which involves the chemical modification of compounds isolated from natural sources, is a common strategy to produce derivatives that are difficult to access otherwise. Starting with rubrofusarin or its naturally occurring glucosides, researchers have prepared several derivatives to investigate how changes in the glycosidic moiety affect biological activity.
These derivatives are typically other glycosides where the sugar part is altered. For example, rubrofusarin has been isolated with different sugar attachments, including gentiobioside and triglucoside moieties, from sources like the seeds of Cassia obtusifolia. researchgate.netacs.org While often isolated as natural products, the principles of their formation guide semi-synthetic efforts. The preparation of these derivatives would involve standard glycosylation chemistry, where a protected sugar donor is coupled with the aglycone or a simpler glycoside.
Key semi-synthetic derivatives mentioned in the literature include:
| Compound Name | Aglycone | Glycosidic Moiety | Natural Source (for related compounds) |
| Rubrofusarin-6-O-β-D-gentiobioside | Rubrofusarin | Gentiobiose | Cassia obtusifolia, Cassia tora |
| Rubrofusarin-6-O-β-D-triglucoside | Rubrofusarin | Triglucose | Cassia obtusifolia |
| Cassiaside (Nor-rubrofusarin-6-O-β-D-glucoside) | Nor-rubrofusarin | Glucose | Cassia obtusifolia, Cassia tora |
These efforts highlight that modification of the glycosidic unit is a key strategy for modulating the properties of the parent compound. For instance, studies have shown that the degree of glycosylation can impact activities such as the inhibition of protein tyrosine phosphatase 1B (PTP1B) and human monoamine oxidase A (hMAO-A). acs.org
Enzymatic Synthesis Approaches (e.g., involving glycosyltransferases)
Enzymatic synthesis offers a powerful and environmentally friendly alternative to chemical methods for producing glycosides. mdpi.com These approaches are highly regio- and stereoselective, avoiding the need for extensive protection and deprotection steps common in chemical synthesis. mdpi.com The two main classes of enzymes used for this purpose are glycosyltransferases (GTs) and glycoside hydrolases (GHs).
Glycosyltransferases (GTs) are the primary enzymes responsible for glycan biosynthesis in nature. nih.gov They catalyze the transfer of a sugar moiety from an activated donor, such as a nucleotide-sugar (e.g., UDP-glucose), to an acceptor molecule like rubrofusarin. nih.govsigmaaldrich.com This type of GT is often referred to as a Leloir glycosyltransferase. mdpi.com The reaction is highly specific, ensuring the formation of a precise glycosidic bond (e.g., a β-linkage at the C-6 position). sigmaaldrich.com While GTs with specific activity on rubrofusarin are still being explored, bacterial GTs have shown broad substrate specificity, successfully glycosylating various flavonoids and other phenolic compounds, suggesting their potential application for producing this compound. mdpi.com
Glycoside Hydrolases (GHs) , enzymes that normally cleave glycosidic bonds, can also be used for synthesis through a process called transglycosylation. By manipulating reaction conditions (e.g., using a high concentration of the acceptor and an organic co-solvent), the reverse reaction (glycosylation) can be favored over hydrolysis. This method is attractive because it can utilize simpler, less expensive sugar donors compared to the activated nucleotide-sugars required by GTs. mdpi.com
The application of these enzymatic strategies could allow for the efficient, one-step synthesis of this compound from rubrofusarin and the creation of novel glycoside derivatives by using different sugar donors. mdpi.com
Analytical Methodologies for Detection and Quantification
Liquid Chromatography-Based Methods
Liquid chromatography is a cornerstone for the separation of complex mixtures, making it indispensable for the analysis of specific compounds like Rubrofusarin-6-glucoside from biological or chemical samples. The choice between conventional HPLC and the more advanced UHPLC depends on the analytical requirements, such as speed, resolution, and sample complexity. phenomenex.com
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of various compounds, including flavonoid glycosides. sci-hub.ru The method separates components in a liquid sample by passing them through a column packed with a stationary phase at high pressure. phenomenex.com For quantification, a calibration curve is typically created using a standard of the target compound. jasco-global.com The concentration of the analyte in a sample is then determined by comparing its peak area from the chromatogram to the calibration curve. jasco-global.com
While specific validated HPLC methods for the precise quantification of this compound are not extensively detailed in the available literature, the quantitative analysis of related compounds like Rubrofusarin-6-O-gentiobioside has been successfully performed. researchgate.net A typical HPLC analysis involves optimizing parameters such as the column type (e.g., C18), mobile phase composition (often a gradient of acetonitrile (B52724) or methanol (B129727) and water with an acid modifier like formic acid), and detector wavelength to achieve accurate and reproducible results. semanticscholar.orgoatext.com
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior separation efficiency. phenomenex.com This is achieved by using columns with smaller particle sizes (typically under 2 µm) and operating at much higher pressures. phenomenex.com The enhanced resolution is particularly beneficial for separating structurally similar compounds, such as isomers, from complex matrices. phenomenex.com
In the analysis of the aglycone, rubrofusarin (B1680258), UHPLC coupled with mass spectrometry has been effectively utilized. acs.org The chromatographic separation was achieved on a C18 column, demonstrating the capability of UHPLC to resolve rubrofusarin and its isomer. acs.orgresearchgate.net The use of a gradient elution with a mobile phase consisting of water and methanol, both containing formic acid and ammonium (B1175870) formate, allowed for the successful separation of these related compounds. acs.org This approach highlights the suitability of UHPLC for the analysis of this compound, where efficient separation from its aglycone and other related metabolites is crucial.
| Parameter | Condition |
|---|---|
| Column | Waters CORTECS UPLC C18 (100 mm × 2.1 mm, 1.6 μm) |
| Mobile Phase A | MilliQ water with 0.1% formic acid and 0.1% ammonium formate |
| Mobile Phase B | HPLC-grade methanol with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
Mass Spectrometry Coupled Techniques
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for both the identification and quantification of compounds. The mass spectrometer offers high selectivity and sensitivity, and modern high-resolution instruments provide highly accurate mass measurements, which are critical for the unambiguous identification of analytes like this compound.
Hybrid Quadrupole Orbital Ion Trap Mass Spectrometry (Q-Orbitrap MS) is a state-of-the-art technique that provides high-resolution and accurate-mass (HRAM) data. nih.gov This capability is invaluable for identifying unknown compounds and confirming the presence of target analytes in complex samples. nih.gov The Q-Orbitrap MS has been successfully used for the identification and quantification of rubrofusarin, its isomer, and their quinone forms in various grain samples. acs.org The instrument's ability to provide mass accuracy within ±5 ppm offers a high degree of confidence in the identification of the analyte. acs.orgnih.gov A "dilute-and-shoot" sample preparation method combined with full scan data acquisition using UHPLC/Q-Orbitrap MS allows for the retrospective analysis of samples for screening various substances. acs.org
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
| Spray Voltage | 4.0 kV |
| Capillary Temperature | 350 °C |
| Sheath Gas | 80 units |
| Auxiliary Gas | 40 units |
| Scan Range (m/z) | 150-1500 |
Tandem mass spectrometry (MS/MS) is essential for the structural elucidation and definitive identification of compounds. In this process, a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented, and the resulting product ions are analyzed. For an O-glycoside like this compound, the primary fragmentation pathway is expected to be the neutral loss of the glucose moiety (C₆H₁₀O₅, 162.0528 Da), yielding the protonated aglycone, rubrofusarin ([M+H]⁺ at m/z 273.0757). mdpi.com
Further fragmentation of the rubrofusarin ion provides a characteristic fingerprint for its confirmation. Detailed fragmentation studies on the rubrofusarin standard using a Q-Orbitrap MS with a normalized collision energy of 60 have identified several characteristic fragment ions. acs.org These data-dependent tandem mass spectra provide a wealth of information that allows for the solid confirmation of the compound's identity in a sample. acs.org
| Observed m/z | Predicted Formula | Mass Error (ppm) | Relative Abundance (%) |
|---|---|---|---|
| 255.0651 | C₁₅H₁₁O₄ | -1.0 | 100.0 |
| 227.0699 | C₁₄H₁₁O₃ | -1.4 | 27.9 |
| 199.0753 | C₁₃H₁₁O₂ | -1.8 | 14.8 |
| 187.0389 | C₁₁H₇O₃ | -1.5 | 13.6 |
| 211.0597 | C₁₄H₇O₂ | -1.9 | 11.2 |
Method Validation Protocols for Robustness and Sensitivity
Method validation is a critical requirement to ensure that an analytical method is suitable for its intended purpose. demarcheiso17025.com According to International Conference on Harmonisation (ICH) guidelines, validation involves evaluating several key characteristics to demonstrate the method's robustness, accuracy, and sensitivity. demarcheiso17025.comeuropa.eu These characteristics include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). demarcheiso17025.com
For the quantitative analysis of rubrofusarin in grains using UHPLC/Q-Orbitrap MS, a method validation was performed. acs.org The study assessed parameters like the limit of detection (LOD), which is the lowest concentration of an analyte that can be reliably detected. acs.org Such validation ensures the reliability of the quantitative data obtained from the analysis. demarcheiso17025.com
| Parameter | Maize | Wheat | Rice |
|---|---|---|---|
| Limit of Detection (LOD) (µg/kg) | 1.6 | 5.3 | 0.8 |
| Ion Suppression Effect (%) | 30 | 40 | 20 |
Application in Monitoring Contamination Levels in Grains
The monitoring of this compound in grains is critical for assessing fungal contamination, primarily by Fusarium species, and ensuring the safety of food and feed supplies. The development of sensitive and accurate analytical methods is paramount for this surveillance.
Advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), are the methods of choice for the determination of mycotoxins in complex matrices like cereals. nih.gov Ultrahigh-performance liquid chromatography (UHPLC) combined with high-resolution mass spectrometry (HRMS), such as Quadrupole-Orbitrap mass spectrometry (Q-Orbitrap MS), has proven to be a powerful and widely applicable approach for the simultaneous analysis of multiple mycotoxins, including rubrofusarin and its derivatives. nih.govacs.orgnih.gov These methods offer high sensitivity and selectivity, allowing for both the quantification of known contaminants and the identification of novel or emerging metabolites. nih.gov
Sample preparation is a crucial step and often involves a "dilute-and-shoot" approach, where a homogenized grain sample is extracted with a solvent mixture, typically acetonitrile and water, and then centrifuged. lcms.czwaters.com The resulting supernatant is diluted before being injected into the LC-MS/MS system. lcms.cz This streamlined process is efficient for routine monitoring. waters.com For enhanced sensitivity, especially when dealing with low contamination levels or complex matrices, a clean-up step using solid-phase extraction (SPE) may be incorporated. nih.gov
Several studies have documented the presence of rubrofusarin, the parent compound of this compound, in various grains. One study utilizing UHPLC/Q-Orbitrap MS found rubrofusarin in 29% of maize samples, 80% of rice samples, and 35% of wheat samples. nih.govacs.org In another investigation of winter wheat in Croatia, which used an LC-MS/MS multi-mycotoxin method, rubrofusarin was detected in all samples that also contained its metabolic precursor, aurofusarin (B79076). mdpi.comnih.gov The concentrations in these naturally infected wheat samples ranged from 65 to 5136 µg/kg. mdpi.comnih.gov A four-year study in France also confirmed the reduction of rubrofusarin levels in wheat following fungicide treatment, highlighting the impact of agricultural practices on contamination levels. semanticscholar.org
The data from these research efforts underscore the importance of robust analytical methodologies in tracking mycotoxin contamination in grains from field to storage.
Research Findings on Rubrofusarin Contamination in Grains
The following interactive table summarizes data from studies that quantified Rubrofusarin contamination in different cereal grains.
| Grain | Positive Samples (%) | Concentration Range (µg/kg) | Analytical Method | Country of Study |
| Maize | 29% | 3.28 - 33.82 | UHPLC/Q-Orbitrap MS | - |
| Rice | 80% | 0.82 - 61.86 | UHPLC/Q-Orbitrap MS | - |
| Wheat | 35% | 7.36 - 47.24 | UHPLC/Q-Orbitrap MS | - |
| Wheat | 100% (of aurofusarin-positive samples) | 65 - 5136 | LC-MS/MS | Croatia |
Table based on data from references nih.govacs.orgmdpi.comnih.gov.
Ecological and Agricultural Significance
Role in Plant Disease Development Caused by Fusarium spp.
Fusarium species are significant plant pathogens, causing diseases such as ear rot and head blight in a wide variety of cereal crops. acs.org These fungi produce a vast array of secondary metabolites, including mycotoxins, which can play a role in the development of plant diseases. nih.gov While the direct role of Rubrofusarin-6-glucoside in plant disease development is an area of ongoing research, the phytotoxic properties of its parent compound, rubrofusarin (B1680258), have been noted. researchgate.net
Rubrofusarin is a polyketide pigment produced by several Fusarium species, including F. graminearum and F. culmorum. researchgate.net Research has demonstrated that rubrofusarin exhibits phytotoxic effects on certain plant species. researchgate.net For instance, it has shown herbicidal properties against Amaranthus hypochondriacus and Echinochloa crus-galli. researchgate.net The production of such phytotoxic compounds during infection can contribute to the pathogen's ability to colonize host tissues and cause disease symptoms. nih.gov
The glycosylation of mycotoxins and other fungal metabolites, which results in compounds like this compound, is a known phenomenon. Plants can metabolize mycotoxins by adding a glucose molecule, a process known as detoxification, creating "masked" mycotoxins. mdpi.comrivm.nl While this can be a defense mechanism for the plant, the role of fungal-derived glycosides in pathogenicity is less clear. The presence of this compound in infected plant material suggests it is a stable metabolite during the interaction between the fungus and the host. Further research is needed to determine if this compound itself actively contributes to the disease process or if it is simply a byproduct of the fungal metabolism within the plant.
Co-occurrence with Known Fusarium Mycotoxins (e.g., Deoxynivalenol (B1670258), Zearalenone)
A significant aspect of the ecological and agricultural relevance of this compound is its frequent co-occurrence with well-known and regulated Fusarium mycotoxins. acs.org Numerous studies have shown that grains contaminated with Fusarium species often contain a complex mixture of metabolites.
Specifically, rubrofusarin and its derivatives have been found alongside deoxynivalenol (DON) and zearalenone (B1683625) (ZEN) in various cereal grains. acs.org DON and ZEN are two of the most common Fusarium mycotoxins, with DON being associated with feed refusal and reduced weight gain in animals, while ZEN is known for its estrogenic effects on livestock. nih.gov
One study identified and quantified rubrofusarin in maize, rice, and wheat samples that were also contaminated with DON and ZEN. acs.org This co-occurrence is not surprising, as many Fusarium species have the genetic capability to produce a diverse range of secondary metabolites simultaneously. nih.gov For example, F. graminearum, a major producer of DON and ZEN, also synthesizes pigments like rubrofusarin. researchgate.net
The consistent co-contamination of grains highlights the complexity of mycotoxin analysis. Standard screening often targets only regulated mycotoxins, potentially overlooking the presence of other bioactive compounds like this compound. mdpi.com Multi-mycotoxin screening methods have revealed that the co-contamination of feed with multiple fungal metabolites is the norm rather than the exception, with some samples containing dozens of different compounds. mdpi.com
Implications for Food and Feed Safety Research
The presence of this compound and its parent compound in food and feed commodities has important implications for safety and risk assessment. acs.org While regulatory limits have been established for mycotoxins like DON and ZEN, so-called "emerging" or unregulated metabolites are gaining attention from the scientific community. acs.org
The key implications include:
Need for Broader Analytical Methods: The discovery of rubrofusarin and its derivatives in grains was facilitated by advanced analytical techniques like high-resolution mass spectrometry. acs.org This underscores the need to move beyond targeted analysis of a few known mycotoxins and adopt more comprehensive screening methods to identify a wider range of fungal metabolites in routine food and feed monitoring. acs.org
Underestimation of Risk: Masked mycotoxins, such as glycosylated forms, can be hydrolyzed back to their parent toxins during digestion in humans and animals. rivm.nl This deconjugation can increase the total exposure to the toxic compound, meaning that current risk assessments based solely on the parent mycotoxin may be underestimated. rivm.nl Research is needed to understand the digestive fate of this compound and its potential to release rubrofusarin in the body.
Call for More Toxicological Data: A significant knowledge gap exists regarding the toxicological profiles of many emerging mycotoxins, including rubrofusarin and its glycosides. acs.orgacs.org To accurately assess the risk they pose to human and animal health, further studies are essential to determine their specific toxic effects and to investigate the interactive effects in the complex mixtures found in naturally contaminated commodities. acs.org
Future Research Directions
Elucidation of Novel Biological Targets and Signaling Pathways
While initial studies have identified Rubrofusarin-6-glucoside as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), its full range of molecular targets and the associated signaling cascades remain largely unexplored. acs.orgmedchemexpress.com The aglycone form, rubrofusarin (B1680258), has demonstrated more potent inhibition of PTP1B and affects key enzymes in gluconeogenesis like glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK) in insulin-resistant HepG2 cells. acs.org Future research must delineate whether the glycoside form acts merely as a prodrug or possesses its own unique targets.
Investigations into related naphthopyrone glycosides have implicated the involvement of the nuclear factor erythroid-2-related factor 2 (Nrf2) and mitogen-activated protein kinase (MAPK) signaling pathways in their hepatoprotective effects. mdpi.com It is critical to determine if this compound also modulates these pathways. Furthermore, computational docking studies have suggested potential interactions with the serotonin (B10506) receptor 5-HT2C, and other related compounds are known to interact with the Aryl Hydrocarbon Receptor (AhR), opening new avenues for neurological and immunological research. semanticscholar.orgmdpi.com Focused studies are required to validate these predicted interactions and clarify the downstream consequences of receptor binding or enzyme inhibition.
Table 1: Potential Signaling Pathways for Future Investigation
| Pathway | Potential Role/Target | Research Objective |
|---|---|---|
| PTP1B Signaling | Insulin resistance, diabetes | Validate downstream effects (e.g., on p-IRS1, p-Akt) and compare potency with its aglycone. acs.org |
| Nrf2/HO-1 Pathway | Oxidative stress, hepatoprotection | Determine if the compound can activate Nrf2 and upregulate antioxidant enzymes. mdpi.com |
| MAPK/ERK/JNK Pathway | Inflammation, cell stress | Investigate modulation of MAPK pathway components in relevant cell models. mdpi.com |
| AChE/BACE1 Inhibition | Alzheimer's disease | Assess inhibitory activity against key enzymes involved in neurodegeneration. mdpi.commdpi.com |
| Aryl Hydrocarbon Receptor (AhR) | Immune modulation, toxicology | Explore potential agonist or antagonist activity at the AhR. mdpi.com |
| Serotonin Receptors (e.g., 5-HT2C) | Neurological function | Confirm binding affinity and functional impact through in vitro receptor assays. semanticscholar.org |
Exploration of Synergistic and Antagonistic Interactions with Other Phytochemicals
This compound is naturally found in plants like Cassia obtusifolia alongside a diverse array of other phytochemicals, including anthraquinones (e.g., emodin, chrysophanol), flavonoids, and other naphthopyrone glycosides. mdpi.comnih.gov This complex chemical environment suggests the potential for synergistic or antagonistic interactions that could significantly alter the compound's bioactivity.
A study on a "bioequivalent substance system" for treating hyperlipidemia demonstrated that a specific ratio of components, including rubrofusarin-6-O-β-d-gentiobioside, was optimal for therapeutic effect, highlighting the importance of synergy. tandfonline.comresearchgate.net Conversely, some plant extracts have shown antagonistic effects when combined with conventional drugs, such as the reduced efficacy of fluconazole (B54011) when used with certain extracts. mdpi.com
Future research should systematically evaluate the interactions between this compound and its co-occurring phytochemicals. This can be achieved by testing binary and multi-component combinations in various bioassays to map out interaction profiles. Such studies are crucial for understanding the therapeutic effects of traditional herbal preparations and for developing potent, multi-target phytopharmaceutical formulations.
Advanced Biosynthetic Pathway Engineering for Sustainable and Scalable Production
The current reliance on plant extraction for this compound is a significant bottleneck for large-scale research and potential commercialization due to low yields and environmental factors. frontiersin.org A promising alternative is microbial biosynthesis through pathway engineering. Researchers have successfully reconstructed the biosynthetic pathway for its aglycone, rubrofusarin, in the yeast Saccharomyces cerevisiae. nih.govnih.gov This was achieved by introducing three key genes from Fusarium graminearum: polyketide synthase 12 (PKS12), a dehydratase (aurZ), and an O-methyltransferase (aurJ). nih.gov
The logical next step is to engineer this rubrofusarin-producing microbial host to perform the final glycosylation step. This requires the identification and integration of a suitable UDP-glycosyltransferase (UGT) enzyme capable of attaching a glucose moiety specifically at the C-6 position of the rubrofusarin core. Strategies from synthetic biology, such as enhancing the supply of precursors like UDP-glucose and optimizing fermentation conditions, could then be applied to create a sustainable and scalable production platform. frontiersin.orgsciepublish.comresearchgate.net This would provide a reliable source of the pure compound for extensive pharmacological testing.
Table 2: Key Enzymes for Biosynthetic Pathway Reconstruction
| Enzyme | Gene Source (Example) | Function in Pathway | Status/Future Work |
|---|---|---|---|
| Polyketide Synthase 12 (PKS12) | Fusarium graminearum | Synthesizes the polyketide backbone (YWA1). nih.gov | Successfully expressed in S. cerevisiae. nih.govnih.gov |
| Dehydratase (AurZ) | Fusarium graminearum | Converts YWA1 to nor-rubrofusarin. nih.gov | Successfully expressed in S. cerevisiae. nih.govnih.gov |
| O-methyltransferase (AurJ) | Fusarium graminearum | Converts nor-rubrofusarin to rubrofusarin. nih.gov | Successfully expressed in S. cerevisiae. nih.govnih.gov |
| UDP-glycosyltransferase (UGT) | To be identified | Converts rubrofusarin to this compound. | Screen plant or microbial genomes for a suitable UGT and integrate into the production host. |
Development of High-Throughput Screening (HTS) Assays for New Bioactivities
To accelerate the discovery of new therapeutic applications for this compound, the development of high-throughput screening (HTS) assays is essential. nih.govbmglabtech.com HTS leverages automation and miniaturization to rapidly test a compound against a vast number of biological targets. bmglabtech.com This approach can efficiently move research beyond the currently known activities, such as PTP1B and acetylcholinesterase inhibition. acs.orgmdpi.com
Future efforts should focus on designing and implementing a diverse panel of HTS assays. These could include:
Biochemical assays: Screening against large panels of enzymes, such as kinases, phosphatases, and proteases, to identify novel inhibitors.
Receptor binding assays: Evaluating binding affinity to a wide range of G-protein-coupled receptors (GPCRs) and nuclear receptors.
Cell-based assays: Using automated microscopy or reporter gene systems to screen for effects on specific cellular pathways (e.g., inflammation, apoptosis) or for broad phenotypic changes like cytotoxicity against various cancer cell lines, antiviral activity, or antimicrobial effects. researchgate.nethemogenix.com
This strategy would enable a rapid, cost-effective evaluation of this compound's bioactivity spectrum, potentially uncovering unexpected and valuable therapeutic properties. core.ac.uk
Application of Omics Technologies (e.g., metabolomics, proteomics) in this compound Research
To gain a holistic understanding of the cellular response to this compound, the application of "omics" technologies is a powerful and necessary future direction. core.ac.uk These technologies, including proteomics and metabolomics, provide a global snapshot of the changes in proteins and small-molecule metabolites within a biological system, offering deep insights into a compound's mechanism of action. nih.govnih.gov
Future studies should employ an integrated multi-omics approach. For instance, treating relevant cell lines (e.g., hepatocytes, neurons) with this compound and subsequently performing:
Proteomics: To identify all protein expression changes and post-translational modifications. This can confirm known targets like PTP1B, identify new binding partners, and map the full signaling pathways that are perturbed by the compound. frontiersin.org
Metabolomics: To analyze the global changes in cellular metabolites. This can reveal how the compound impacts metabolic networks, such as glucose utilization, lipid metabolism, and amino acid pathways, providing a functional readout of its cellular effects. creative-proteomics.commdpi.com
By integrating these datasets, researchers can construct a comprehensive model of the compound's mechanism of action, connecting initial protein targets to downstream metabolic consequences. mdpi.com This approach holds the key to fully elucidating the biological role of this compound and guiding its development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
